molecular formula C15H32O2 B1348648 2-Dodecylpropane-1,3-diol CAS No. 10395-09-2

2-Dodecylpropane-1,3-diol

Cat. No.: B1348648
CAS No.: 10395-09-2
M. Wt: 244.41 g/mol
InChI Key: YBTDSZAHFSIJBW-UHFFFAOYSA-N
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Description

2-Dodecylpropane-1,3-diol is an organic compound with the molecular formula C15H32O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dodecylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to form vicinal diols .

Industrial Production Methods

In industrial settings, this compound is typically produced through the hydrogenation of α,β-unsaturated ketones and aldehydes. This process involves the hydration of the unsaturated compounds followed by hydrogenation to yield the desired diol .

Chemical Reactions Analysis

Types of Reactions

2-Dodecylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 2-Dodecylpropane-1,3-diol primarily involves its surfactant properties. The compound’s amphiphilic structure allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in reducing surface tension and forming micelles. This property is crucial in its applications as an emulsifying agent and in drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propyl-1,3-propanediol
  • Neopentyl glycol
  • 1,2-Ethanediol (Ethylene glycol)

Uniqueness

Compared to similar compounds, 2-Dodecylpropane-1,3-diol has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring emulsification and surface tension reduction. Its unique structure also allows for specific interactions in biological systems, making it valuable in research and industrial applications .

Properties

IUPAC Name

2-dodecylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTDSZAHFSIJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336543
Record name 1,3-Propanediol, 2-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10395-09-2
Record name 1,3-Propanediol, 2-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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